1-cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-16-9-12(11-19(16)14-6-2-1-3-7-14)17(22)18-13-5-4-8-15(10-13)20(23)24/h4-5,8,10,12,14H,1-3,6-7,9,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISAEQLGNNVXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
1-Cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclohexyl group, a nitrophenyl moiety, and a pyrrolidine ring. The presence of these functional groups contributes to its unique chemical properties and biological interactions.
Molecular Formula: C17H21N3O4
Molecular Weight: 349.37 g/mol
IUPAC Name: this compound
InChI Key: InChI=1S/C17H21N3O4/c21-16-9-12(11-19(16)14-6-2-1-3-7-14)17(22)18-13-5-4-8-15(10-13)20(23)24/h4-5,8,10,12,14H,1-3,6-7,9,11H2,(H,18,22)
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's minimum inhibitory concentration (MIC) values suggest it may be comparable to established antimycobacterial agents such as isoniazid .
| Compound | MIC (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 0.073 | >1000 |
| Isoniazid | 0.1 | - |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected remain under investigation but may involve modulation of signaling pathways related to growth factor receptors .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
Receptor Modulation: It could modulate the activity of cell surface receptors involved in signaling pathways that regulate cell growth and differentiation.
Gene Expression Alteration: There is potential for the compound to affect gene expression profiles related to drug resistance and cellular apoptosis .
Case Studies
A notable study assessed the cytotoxicity and selectivity of various derivatives of pyrrolidine compounds in comparison to this compound. Results indicated that this compound exhibited a high selectivity index, suggesting low toxicity towards normal cells while effectively targeting pathogenic cells .
Comparison with Similar Compounds
Key Analogs and Their Substituents:
Binding Affinity and Molecular Interactions
The 3,5-dichlorophenyl analog (PDB 4TZK) serves as a benchmark in docking studies due to its high binding affinity (−9.82 kcal/mol) . Key interactions include:
- Hydrogen bonding : Between the carboxamide carbonyl and Tyr158/NAD+ ribose.
- Hydrophobic interactions : Cyclohexyl group with Met103, Pro193, and Ile213.
- Halogen bonding : 3,5-Chloro substituents with hydrophobic pockets .
In contrast, the 3-nitrophenyl variant’s nitro group may engage in:
- Polar interactions : Nitro group’s electron-withdrawing nature could enhance π-stacking with aromatic residues (e.g., Phe149).
Activity and Selectivity
- 3,5-Dichlorophenyl analog : Highest reported activity (low nM range in enzymatic assays) due to optimal halogen bonding and hydrophobicity .
- 3-Acetamidophenyl/4-ethoxyphenyl analogs : Reduced potency (IC50 ~100,000 nM), likely due to mismatched steric or electronic profiles .
- 3-Nitrophenyl analog : Predicted intermediate activity; nitro groups are less lipophilic than chlorine but may improve solubility.
Q & A
Q. What are the optimized synthetic routes for 1-cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the cyclohexyl group.
- Condensation between the pyrrolidine intermediate and 3-nitroaniline.
- Cyclization under reflux in solvents like dimethylformamide (DMF) or dichloromethane . Critical parameters include temperature (60–100°C), solvent polarity, and catalyst use (e.g., triethylamine). Yields are optimized via thin-layer chromatography (TLC) monitoring and recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy (¹H and ¹³C) confirms substituent positions and cyclohexyl conformation .
- Mass spectrometry (MS) validates molecular weight (e.g., expected [M+H]⁺ peak at m/z ~386).
- X-ray crystallography resolves stereochemistry, though challenges arise due to nitro group steric hindrance . Purity (>95%) is assessed via HPLC with UV detection at 254 nm .
Q. What preliminary biological activities have been observed for this compound?
Structural analogs (e.g., 3-chlorophenyl derivatives) exhibit apoptosis induction in cervical cancer cells (IC₅₀ ~15 µM) . The nitro group may enhance electron-deficient interactions with cellular targets, though specific activity requires validation via MTT assays and flow cytometry .
Advanced Research Questions
Q. How do substituent variations (e.g., nitro vs. chloro groups) impact structure-activity relationships (SAR) in this chemical class?
- The 3-nitrophenyl group increases electron-withdrawing effects compared to chloro analogs, potentially altering binding to targets like kinases or apoptosis regulators .
- Comparative studies using isosteric replacements (e.g., CF₃, CN) reveal differences in log P values and solubility, impacting bioavailability .
- Docking simulations (e.g., AutoDock Vina) predict enhanced hydrogen bonding with the nitro group, but experimental validation via surface plasmon resonance (SPR) is needed .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., inconsistent IC₅₀ values)?
Discrepancies may arise from:
- Purity variations : Strict QC protocols (e.g., LC-MS purity >98%) are essential .
- Cell line heterogeneity : Use standardized cell lines (e.g., HeLa or MCF-7) with ATP-based viability assays .
- Solvent artifacts : DMSO concentrations should be ≤0.1% to avoid cytotoxicity .
Q. How can computational methods predict metabolic stability and degradation pathways?
- Density functional theory (DFT) calculates bond dissociation energies to identify labile sites (e.g., the pyrrolidine ring) .
- In silico metabolism tools (e.g., StarDrop) simulate cytochrome P450 interactions, predicting hydroxylation at the cyclohexyl group . Experimental validation via microsomal stability assays (human liver microsomes) is recommended .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Low solubility : The nitro group reduces aqueous solubility; use co-solvents (e.g., PEG-400) or nanoparticle formulations .
- Purification bottlenecks : Column chromatography with gradient elution (hexane:ethyl acetate) improves separation .
- Exothermic reactions : Controlled addition of reagents under nitrogen prevents side reactions .
Q. Which in vitro models best evaluate its pharmacokinetic (PK) properties?
- Caco-2 monolayers assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
- Plasma protein binding is quantified via equilibrium dialysis (typically >90% for lipophilic analogs) .
- CYP inhibition assays (e.g., CYP3A4) guide dose adjustments to avoid drug-drug interactions .
Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclohexylation | Cyclohexyl bromide, K₂CO₃, DMF, 80°C | 65 | 90 | |
| Carboxamide Formation | 3-Nitroaniline, EDC·HCl, CH₂Cl₂, RT | 72 | 95 | |
| Final Purification | Silica gel chromatography (hexane:EtOAc 3:1) | 58 | 98 |
Table 2. Comparative Biological Activity of Analogs
| Compound | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| 3-Nitrophenyl | NO₂ | 18 ± 2.1 | Apoptosis |
| 3-Chlorophenyl | Cl | 15 ± 1.8 | Tubulin |
| 3-Trifluoromethyl | CF₃ | 22 ± 3.4 | Kinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
